molecular formula C18H25BrN2O6 B289164 3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate

3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate

Cat. No. B289164
M. Wt: 445.3 g/mol
InChI Key: JPYPXPOQWGUBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BDP and is used as a fluorescent dye in various biological experiments.

Mechanism of Action

BDP works by emitting fluorescent light when it is excited by a light source. The excitation wavelength of BDP is around 490 nm, and its emission wavelength is around 515 nm. The fluorescent properties of BDP make it an ideal tool for imaging and tracking biological molecules and cells.
Biochemical and Physiological Effects:
BDP is generally considered to be non-toxic and has no significant biochemical or physiological effects. However, it is important to note that the concentration of BDP used in experiments should be carefully controlled to avoid any potential toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP is its high sensitivity and specificity. It can be used to detect and track biological molecules and cells with high accuracy. BDP is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using BDP. One of the main limitations is that it requires a light source for excitation, which can limit its use in certain experimental setups. BDP is also relatively expensive compared to other fluorescent dyes, which can be a limiting factor for some researchers.

Future Directions

There are several potential future directions for research involving BDP. One area of research could be the development of new BDP derivatives with improved properties, such as increased sensitivity or specificity. Another area of research could be the development of new imaging techniques that incorporate BDP, such as super-resolution microscopy. Finally, BDP could be used in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of biological structures and processes.
Conclusion:
In conclusion, 3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate is a chemical compound with numerous applications in scientific research. Its fluorescent properties make it an ideal tool for imaging and tracking biological molecules and cells. While there are some limitations to using BDP, there are also many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of BDP involves the reaction between a bromomethyl compound and a phenyl carbamate. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure BDP.

Scientific Research Applications

BDP has numerous applications in scientific research, particularly in the field of biology. Its fluorescent properties make it an ideal tool for imaging and tracking biological molecules and cells. BDP is commonly used as a fluorescent probe for proteins, nucleic acids, and lipids. It can also be used to study the dynamics of cell membranes and intracellular organelles.

properties

Molecular Formula

C18H25BrN2O6

Molecular Weight

445.3 g/mol

IUPAC Name

[3-[2-(bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H25BrN2O6/c1-12-6-7-24-18(11-19,27-12)13-8-14(25-16(22)20(2)3)10-15(9-13)26-17(23)21(4)5/h8-10,12H,6-7,11H2,1-5H3

InChI Key

JPYPXPOQWGUBOQ-UHFFFAOYSA-N

SMILES

CC1CCOC(O1)(CBr)C2=CC(=CC(=C2)OC(=O)N(C)C)OC(=O)N(C)C

Canonical SMILES

CC1CCOC(O1)(CBr)C2=CC(=CC(=C2)OC(=O)N(C)C)OC(=O)N(C)C

Origin of Product

United States

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